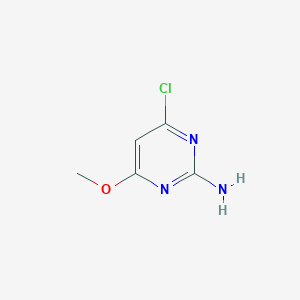

2-氨基-4-氯-6-甲氧基嘧啶

概述

描述

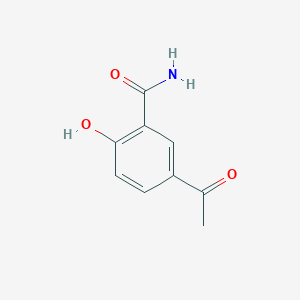

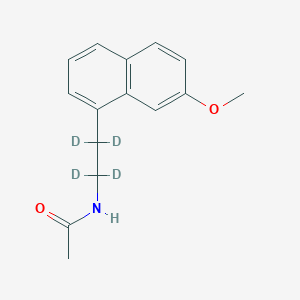

2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a pyrimidine derivative, a class of compounds known for their presence in nucleic acids and biological significance. ACMP has been investigated using both experimental and theoretical methods to gain insights into its structural and vibrational characteristics .

Synthesis Analysis

The synthesis of ACMP-related compounds often involves complex reactions and can result in unexpected products. For instance, an attempt to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine, a related compound, unexpectedly yielded 2-amino-4,5,6-trichloropyrimidine through an unusual aromatic substitution reaction . Another synthesis approach involved the acetylation of a pyrimidinyl derivative, which was then used to construct a variety of nitrogen heterocyclic compounds, demonstrating the versatility of pyrimidine derivatives in chemical synthesis .

Molecular Structure Analysis

The optimized molecular structure of ACMP has been studied using density functional theory (DFT) at the B3LYP/6-311++G(df,pd) level. Theoretical calculations have provided detailed insights into the atomic charges, vibrational frequencies, and ultraviolet spectral interpretation of ACMP. These theoretical findings have been compared with experimental data from FT-IR, FT-Raman, and UV absorption spectra, showing a high degree of correlation .

Chemical Reactions Analysis

ACMP and its derivatives exhibit a range of reactivities. For example, the compound has been used as a starting material for the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine, with the reaction conditions significantly influencing the yield and purity of the product . Additionally, abnormal condensation products have been observed when ACMP reacts with p-nitrobenzenesulfonyl chloride, leading to the formation of by-products with complex structures .

Physical and Chemical Properties Analysis

The solubility of ACMP in various organic solvents has been measured, showing that it increases with temperature and varies significantly depending on the solvent. The solubility data have been modeled using different equations, with the modified Apelblat model providing the best description. Thermodynamic properties such as mixing Gibbs energy, enthalpy, and entropy have been derived from the solubility data, offering insights into the mixing behavior of ACMP in different solvents .

科学研究应用

药理特性和临床应用

美托氯普胺是一种化学结构略有不同的化合物,它展示了特定化学部分在药物开发中的相关性。它用于胃肠道诊断、治疗各种类型的呕吐,并促进紧急内窥镜检查。药效学研究表明它对胃肠道运动的快速作用,强调了化学结构在治疗功效中的重要性 (Pinder 等人,2012 年)。

类似化合物的毒性研究

关于 2,4-二氯苯氧乙酸 (2,4-D) 除草剂毒性的综述展示了与 2-氨基-4-氯-6-甲氧基嘧啶密切相关的化学物质的化学分析和环境影响研究的重要性。它强调了了解此类化合物的毒理学特征对于环境和职业健康的重要性 (Zuanazzi 等人,2020 年)。

在生物医学应用中的作用

基于聚(氨基酸)的高度支化聚合物用于生物医学应用,说明了基于氨基酸的化合物在制造医用材料方面的潜力。综述讨论了这些聚合物的合成、性质和应用,突出了特定氨基酸在开发创新生物医学材料中的作用 (Thompson 和 Scholz,2021 年)。

确定活性的分析方法

用于确定抗氧化活性的分析方法回顾了各种测试及其在分析 2-氨基-4-氯-6-甲氧基嘧啶等化合物中的适用性。该综述表明分析化学在评估化合物抗氧化潜能方面的作用至关重要,这对于药物和食品工程应用至关重要 (Munteanu 和 Apetrei,2021 年)。

安全和危害

2-Amino-4-chloro-6-methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

作用机制

Target of Action

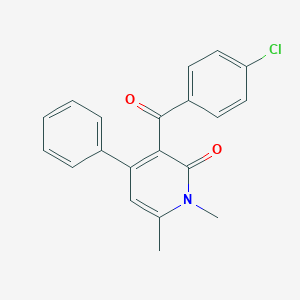

2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a major metabolite formed in the degradation of chlorimuron-ethyl . Chlorimuron-ethyl is a pre- and post-emergence herbicide used for the control of important broad-leaved weeds in soybean and maize . Therefore, the primary targets of ACMP are likely to be similar to those of chlorimuron-ethyl, which are the enzymes involved in the biosynthesis of essential amino acids in plants.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ACMP. For instance, the solubility of ACMP can be influenced by the presence of water and other solvents . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment can affect its stability and activity .

属性

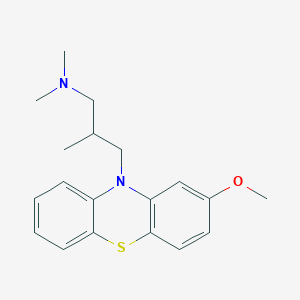

IUPAC Name |

4-chloro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEYBTFCBZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073357 | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Amino-4-chloro-6-methoxypyrimidine | |

CAS RN |

5734-64-5 | |

| Record name | 4-Chloro-6-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5734-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the significance of 2-amino-4-chloro-6-methoxypyrimidine in pharmaceutical research?

A1: 2-Amino-4-chloro-6-methoxypyrimidine serves as a crucial building block in synthesizing various pharmaceuticals, notably anti-cancer medications [] and sulfonylurea herbicides, a class known for their broad-spectrum weed control []. Its versatility as a chemical intermediate makes it valuable in drug discovery and development.

Q2: How is 2-amino-4-chloro-6-methoxypyrimidine synthesized?

A2: Several methods exist for its synthesis. One approach involves a multi-step process starting with guanidine nitrate and diethyl malonate, ultimately yielding 2-amino-4-chloro-6-methoxypyrimidine through cyclization, chloridization, hydrolysis, and methoxylation []. Alternatively, it can be synthesized by reacting 2-amino-4-chloro-6-methoxypyrimidine with sodium thiomethylate [].

Q3: Can you elaborate on the application of 2-amino-4-chloro-6-methoxypyrimidine in herbicide development?

A3: This compound is a key precursor to sulfonylurea herbicides like chlorimuron-ethyl [, ]. These herbicides work by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants []. This inhibition leads to stunted growth and eventual death of susceptible weeds.

Q4: What are the environmental implications of using 2-amino-4-chloro-6-methoxypyrimidine-derived herbicides?

A4: While effective, herbicides like chlorimuron-ethyl, derived from 2-amino-4-chloro-6-methoxypyrimidine, can persist in the environment, posing risks to subsequent crops and ecological health []. Research focuses on bioremediation strategies, employing microorganisms like Irpex lacteus and specific bacterial consortia, to degrade these herbicides and minimize their environmental impact [, ].

Q5: Has the structure of 2-amino-4-chloro-6-methoxypyrimidine been characterized?

A5: Yes, it has been extensively studied using various spectroscopic methods. Data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV Vis) spectroscopy techniques have been used to elucidate its structure [].

Q6: What is known about the solubility of 2-amino-4-chloro-6-methoxypyrimidine?

A6: Research indicates that the solubility of 2-amino-4-chloro-6-methoxypyrimidine varies significantly depending on the solvent and temperature [, ]. These studies provide valuable insights for optimizing reaction conditions and developing formulations with improved bioavailability.

Q7: Are there analytical methods to quantify 2-amino-4-chloro-6-methoxypyrimidine?

A7: Yes, analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are employed to identify and quantify 2-amino-4-chloro-6-methoxypyrimidine and its degradation products in various matrices [, ].

Q8: What are the applications of computational chemistry in understanding 2-amino-4-chloro-6-methoxypyrimidine?

A8: Computational methods, including molecular modeling, have been instrumental in studying 2-amino-4-chloro-6-methoxypyrimidine. These techniques help visualize the molecule's interactions with other molecules, such as enzymes, which is crucial for understanding its reactivity and designing novel derivatives with improved properties [].

Q9: Have any studies explored the structure-activity relationship (SAR) of 2-amino-4-chloro-6-methoxypyrimidine derivatives?

A9: Yes, researchers have synthesized derivatives like 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C9908) []. These studies assess how structural modifications to the parent compound affect its herbicidal activity, potency, and selectivity against various weed species.

Q10: Are there alternative compounds to 2-amino-4-chloro-6-methoxypyrimidine for specific applications?

A10: While 2-amino-4-chloro-6-methoxypyrimidine is widely used, research continues to explore alternative starting materials for synthesizing similar compounds. For example, non-isocyanate routes have been investigated for preparing chlorimuron-ethyl []. These alternative approaches might offer advantages in terms of cost, yield, purity, and environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)